molecular formula C18H15ClN2O3 B14942395 5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione

5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione

Cat. No.: B14942395
M. Wt: 342.8 g/mol
InChI Key: ZVZAGDIUZJLHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base can yield the desired chromeno-pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular processes. For instance, it may inhibit specific enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione stands out due to its unique chromeno-pyrimidine scaffold, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-3H-chromeno[2,3-d]pyrimidine-4,6-dione

InChI

InChI=1S/C18H15ClN2O3/c1-9-20-17(23)16-14(10-5-7-11(19)8-6-10)15-12(22)3-2-4-13(15)24-18(16)21-9/h5-8,14H,2-4H2,1H3,(H,20,21,23)

InChI Key

ZVZAGDIUZJLHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.